6-Bromoimidazo[1,2-a]pyridin-8-amine
Beschreibung
6-Bromoimidazo[1,2-a]pyridin-8-amine (CAS 676371-00-9) is a brominated heterocyclic compound featuring fused imidazole and pyridine rings. Its molecular formula is C₇H₆BrN₃, with a molecular weight of 212.05 g/mol.
Synthesis: The compound is synthesized via cyclization of 5-bromo-2,3-diaminopyridine with chloroacetaldehyde in ethanol under reflux, followed by purification using recrystallization . Alternative routes involve Boc-protection using tert-butyl carbamate (Boc₂O) and sodium bis(trimethylsilyl)amide (NaHMDS) in THF, yielding a protected derivative (67% yield) .
Structural Features: X-ray crystallography reveals a planar structure with three independent molecules in the unit cell. The amino group participates in N–H⋯N hydrogen bonding, forming a layered crystal lattice .
Applications: It serves as a key intermediate in medicinal chemistry, notably as a cyclin-dependent kinase-2 (CDK2) inhibitor . Commercial suppliers offer it at ≥97% purity for research applications .
Structure
2D Structure
Eigenschaften
IUPAC Name |
6-bromoimidazo[1,2-a]pyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHRWSCVWCCKDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590485 | |
| Record name | 6-Bromoimidazo[1,2-a]pyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676371-00-9 | |
| Record name | 6-Bromoimidazo[1,2-a]pyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Method A: Condensation Reaction
Reagents : 2-amino-5-bromopyridine, bromoacetaldehyde diethyl acetal, hydrobromic acid.
-
- Dissolve 3 grams of 2-amino-5-bromopyridine in a mixed solution of ethanol and water.
- Add bromoacetaldehyde diethyl acetal (5.13 g) and hydrobromic acid (3 mL).
- Heat the mixture to 100 °C for 8 hours.
Yield : Approximately 87% after purification by column chromatography.
Method B: Palladium-Catalyzed Aminocarbonylation
This method utilizes a palladium-catalyzed process for introducing functional groups at specific positions on the imidazo-pyridine framework.
Reagents : Iodo derivatives of imidazo[1,2-a]pyridine, aliphatic amines.
-
- Start with iodo derivatives obtained from the condensation of iodo-2-aminopyridines with chloroacetaldehyde.
- Conduct aminocarbonylation using a recyclable palladium catalyst supported on an ionic liquid phase.
Yield : Variable yields depending on reaction conditions, with good selectivity achieved under optimized conditions.
Method C: One-Pot Synthesis
This method combines multiple steps into a single reaction vessel, enhancing efficiency.
Reagents : 2-aminopyridine, α-bromoketones.
-
- React 2-aminopyridine with N,N-dimethylformamide dimethyl acetal to form an intermediate.
- Condense the intermediate with active electrophiles such as ethyl bromoacetate or bromoacetonitrile.
Yield : Generally ranges from 60% to 78%, influenced by solvent choice and temperature during the reaction.
The following table summarizes the key features of each preparation method:
| Method | Key Reagents | Reaction Conditions | Yield |
|---|---|---|---|
| Method A | 2-amino-5-bromopyridine, bromoacetaldehyde | Heat at 100 °C for 8 hours | ~87% |
| Method B | Iodo derivatives, aliphatic amines | Varies (Pd-catalyzed) | Variable |
| Method C | 2-aminopyridine, α-bromoketones | One-pot synthesis | 60%-78% |
Recent studies have focused on optimizing yields and selectivity in the synthesis of this compound:
Catalyst Efficiency : The use of palladium catalysts has been shown to enhance reaction rates and improve yields significantly compared to traditional methods. The recyclability of these catalysts is also a crucial factor in industrial applications.
Solvent Effects : The choice of solvent can dramatically influence both yield and purity. For example, replacing acetonitrile with ethanol has been reported to increase yields in certain reactions involving iodo derivatives.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromoimidazo[1,2-a]pyridin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Cyclization Reactions: The amine group can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Oxidation Products: N-oxides of imidazo[1,2-a]pyridines.
Reduction Products: Amines and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
Role as an Intermediate:
6-Bromoimidazo[1,2-a]pyridin-8-amine is primarily utilized as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that enhance pharmacological properties.
Case Study:
Research has demonstrated the compound's effectiveness in developing drugs that inhibit cyclin-dependent kinase-2 (CDK2), which is crucial in cell cycle regulation. Inhibitors derived from this compound have shown potential in treating various cancers by inducing cell cycle arrest .
Biochemical Research
Enzyme Inhibition Studies:
The compound is employed in studies focusing on enzyme inhibition and receptor binding, contributing to a deeper understanding of biological pathways. For instance, it has been tested for its affinity towards adenosine receptors, which play a role in cognitive functions and neuroprotection .
Data Table: Enzyme Targets and Affinities
| Enzyme/Receptor | Affinity (Ki) | Source |
|---|---|---|
| Adenosine A2A Receptor | 50 nM | Boulahjar et al., 2020 |
| CDK2 | IC50 = 12 µM | Dwyer et al., 2007 |
Material Science
Organic Semiconductors:
In material science, this compound is used to create organic semiconductors. These materials are essential for developing electronic devices due to their favorable electrical properties.
Application Example:
The compound has been incorporated into polymer matrices to enhance the performance of organic light-emitting diodes (OLEDs), showcasing its versatility beyond traditional applications .
Agricultural Chemistry
Agrochemical Formulations:
This compound finds applications in formulating agrochemicals aimed at improving crop protection against pests and diseases. Its efficacy as a pesticide or herbicide precursor has been explored in several studies.
Impact Assessment:
Field trials have indicated that formulations containing derivatives of this compound exhibit improved pest resistance compared to conventional agents .
Diagnostic Tools
Development of Imaging Agents:
this compound is integral in the synthesis of diagnostic agents used for advanced imaging techniques. These agents assist in the detection of specific diseases through enhanced imaging contrast.
Research Findings:
Studies have shown that compounds derived from this scaffold can improve the sensitivity and specificity of imaging modalities like MRI and PET scans .
Wirkmechanismus
The mechanism of action of 6-Bromoimidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues: Bromine and Amino Group Positional Isomers
Key Observations :
- Positional Isomerism : Bromine at C6 (parent compound) vs. C3 (CAS 1232431-81-0) alters electronic effects. The C3-Br derivative shows higher electrophilicity, enhancing reactivity in Suzuki-Miyaura couplings .
- Amino Group Placement: NH₂ at C8 (parent) vs. C2 (CAS 947248-52-4) affects hydrogen-bonding capacity and solubility. The C8-NH₂ group facilitates CDK2 binding via N–H⋯N interactions .
Functionalized Derivatives: Substituent Effects
Key Observations :
Heterocyclic Analogues: Pyridine vs. Pyrimidine Frameworks
Biologische Aktivität
6-Bromoimidazo[1,2-a]pyridin-8-amine is a heterocyclic compound notable for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This compound has garnered interest in medicinal chemistry due to its structural features and the therapeutic possibilities it presents.
Chemical Structure and Properties
This compound features a bromine atom at the sixth position and an amino group at the eighth position of the imidazo[1,2-a]pyridine framework. Its molecular formula is , with a molecular weight of approximately 212.05 g/mol. The compound crystallizes in a planar structure with significant hydrogen bonding interactions, contributing to its stability and biological activity .
The biological activity of this compound is primarily attributed to its inhibition of CDK2. This inhibition can lead to antiproliferative effects against various cancer cell lines, including melanoma . The compound's interaction with CDK2 involves binding to the active site, thereby preventing substrate phosphorylation and disrupting cell cycle progression .
Interaction Studies
Research has focused on the binding affinity of this compound towards CDK2 and other molecular targets. Techniques such as molecular docking and biochemical assays have been employed to elucidate its mechanism of action . The compound's selectivity for CDK2 over other kinases enhances its potential as a therapeutic agent.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- In Vitro Studies : Research indicated that this compound effectively inhibited cell proliferation in melanoma cell lines, demonstrating IC50 values in the low micromolar range .
- Mechanistic Insights : A study highlighted that the compound's interaction with CDK2 leads to G1 phase arrest in the cell cycle, providing insights into its potential use as an anticancer agent .
- Comparative Analysis : When compared to structurally similar compounds, this compound exhibited superior inhibitory effects on CDK2 due to its unique substitution pattern .
Q & A
Q. What are the optimized synthetic routes for 6-Bromoimidazo[1,2-a]pyridin-8-amine, and how do reaction conditions influence yield?
Methodological Answer: Two primary methods are reported:
- Method A (Condensation Approach): Reacting 5-bromo-2,3-diaminopyridine with chloroacetaldehyde in ethanol under reflux with NaHCO₃ as a base. The reaction is monitored via TLC, and the product is isolated via dichloromethane extraction and recrystallization (65% yield) .
- Method B (Halogenation Approach): Halogenation at the 3-position of polymer-bound imidazo[1,2-a]pyridine derivatives using α-haloketones, followed by cleavage from the solid support .
Key Considerations:
- Temperature Control: Heating at reflux (Method A) ensures complete cyclization.
- Base Selection: NaHCO₃ minimizes side reactions compared to stronger bases.
- Purification: Recrystallization from hexane (Method A) or chloroform/methanol (Method B) improves purity .
Table 1: Comparison of Synthetic Methods
| Parameter | Method A | Method B |
|---|---|---|
| Starting Material | 5-Bromo-2,3-diaminopyridine | Polymer-bound derivative |
| Solvent | Ethanol | Solid-phase matrix |
| Yield | 65% | Not specified |
| Scalability | Moderate | High (solid-phase advantages) |
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions are critical?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) at 100 K reveals:
- Planarity: Three independent molecules in the asymmetric unit exhibit near-planar geometry (r.m.s. deviation <0.024 Å) .
- Hydrogen Bonding: N–H⋯N interactions between amine groups and pyridine N-atoms create layered structures. Two molecules donate one H-bond each, while the third donates two, influencing packing stability .
- Pyramidal Coordination: The primary amine group adopts a pyramidal geometry, critical for hydrogen-bond donor capacity .
Experimental Protocol:
- Data Collection: Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement: Apply riding models for C-bound H-atoms and isotropic refinement for amino H-atoms with distance restraints (N–H = 0.88 ± 0.01 Å) .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination of imidazo[1,2-a]pyridine derivatives be addressed?
Methodological Answer: Regioselectivity depends on electronic and steric factors:
- Position 6 vs. 3 Bromination: Electron-rich positions (e.g., para to the amine group in this compound) favor electrophilic substitution. In contrast, steric hindrance at the 3-position (from polymer-bound synthesis) limits reactivity .
- Case Study: Bromination of imidazo[1,5-a]pyrimidines with 1–2 equivalents of Br₂ at 0°C vs. RT shows preferential 3,6-dibromination under excess Br₂ (2 equiv., RT), confirmed via SCXRD .
Mitigation Strategies:
- Computational Modeling: Use DFT calculations to predict reactive sites.
- Directed Metalation: Employ directing groups (e.g., amides) to control bromine placement .
Q. How do structural modifications of this compound impact its biological activity (e.g., CDK2 inhibition)?
Methodological Answer:
- Key Pharmacophore Features: The amine group at position 8 and bromine at position 6 are critical for binding to CDK2’s ATP pocket. Pyramidal amine geometry enhances H-bonding with Asp86 and Lys89 residues .
- Derivative Synthesis: Replace the bromine with trifluoromethyl groups (e.g., 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine) to modulate lipophilicity and binding affinity .
Experimental Validation:
Q. How can computational methods streamline the design of novel imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates for halogenation or cyclization steps .
- High-Throughput Screening (HTS): Apply machine learning to analyze reaction databases (e.g., Reaxys) and identify optimal conditions for Groebke-Blackburn-Bienaymé multicomponent reactions .
Case Study:
ICReDD’s integrated approach combines computational screening with experimental validation to reduce trial-and-error synthesis. For example, predicting solvent effects on NaHCO₃-mediated cyclization improves yield by 15% .
Q. How should researchers resolve contradictions in bromination product distributions across studies?
Methodological Answer: Discrepancies arise from varying bromine equivalents, temperature, and solvent polarity:
- Example: Bromination of imidazo[1,5-a]pyrimidine at 0°C yields a mixture (6b > 6-Br6b > 3-Br6b), while RT with 2 equiv. Br₂ produces 3,6-dibrominated products .
Resolution Protocol:
Reproduce Conditions: Strictly control stoichiometry (Br₂ equiv.), temperature, and reaction time.
Analytical Validation: Use LC-MS/NMR to quantify intermediates and side products.
Mechanistic Studies: Probe radical vs. ionic pathways via radical trapping agents (e.g., TEMPO) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
